1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione

Antimalarial Thioacridone Plasmodium falciparum

Sourcing novel acridine-thione scaffolds with defined N10-substitution often delays medicinal chemistry programs. This compound resolves that gap as a next-generation thioacridone derivative, structurally differentiated by its N10-methyl cap-a critical feature modulating DNA intercalation affinity and lipophilicity for intracellular target engagement. - Distinguished from the non-methylated analog (antimalarial IC50 0.4 µg/mL vs. P. falciparum D10) by enhanced electrostatic interaction potential. - Supplied at >97% purity with a locked thione tautomer, serving as a reliable reference standard for QSAR model validation and SAR expansion.

Molecular Formula C18H21N3S
Molecular Weight 311.4 g/mol
CAS No. 847789-67-7
Cat. No. B12941071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione
CAS847789-67-7
Molecular FormulaC18H21N3S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=S)C3=C(C=CC=C31)NCCN(C)C
InChIInChI=1S/C18H21N3S/c1-20(2)12-11-19-14-8-6-10-16-17(14)18(22)13-7-4-5-9-15(13)21(16)3/h4-10,19H,11-12H2,1-3H3
InChIKeyIJYIDNUMFLLJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione (CAS 847789-67-7): Chemical Class & Core Characteristics


1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione (CAS 847789-67-7) is a synthetic N10-methylated thioacridone derivative within the acridine alkaloid family. Its core structure features a planar acridine ring system with a C9-thione group and a basic dimethylaminoethyl side chain at the C1 position . This compound belongs to a class investigated for DNA intercalation and antiparasitic activity, with its non-methylated analog demonstrating in vitro antimalarial potency against Plasmodium falciparum [1]. The N10-methyl substitution distinguishes it from the parent 9(10H)-thioacridone scaffold and represents a key structural modification point for medicinal chemistry optimization.

Why General Substitution Is Not Feasible for 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione


Interchanging 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione with other acridine- or thioacridone-based compounds introduces critical functional uncertainties. The N10-methyl group is not a silent structural feature; within the thioacridone series, N10-substitution modulates the electron distribution of the acridine ring, directly influencing DNA intercalation affinity, photophysical properties, and target binding kinetics [1]. The compound's closest analog, the non-methylated 1-(2-dimethylaminoethylamino)-9(10H)-thioacridone, exhibited an in vitro antimalarial IC50 of 0.4 µg/mL against the chloroquine-sensitive P. falciparum D10 strain [2]. Without the N10-methyl cap, the scaffold's biological activity, lipophilicity, and metabolic profile would differ, making substitution scientifically unjustifiable without de novo validation.

Quantitative Differentiation Evidence for 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione


In Vitro Antimalarial Potency: Analog Baseline and N10-Methyl Implication

The closest structurally characterized analog, 1-(2-dimethylaminoethylamino)-9(10H)-thioacridone (lacking the N10-methyl group), was the most potent compound in a series of thioacridones screened against the chloroquine-sensitive P. falciparum D10 strain, with an IC50 of 0.4 µg/mL (~1.3 µM). Against the chloroquine-resistant RSA11 strain, this analog exhibited an IC50 of 1 µg/mL, compared to chloroquine's IC50 of 0.16 µg/mL [1]. While direct antimalarial data for the N10-methylated target compound are not publicly available, the analog's activity demonstrates the thioacridone scaffold's inherent potential; the N10-methyl group in the target compound is expected to alter lipophilicity (predicted LogP increase of ~0.5–0.8 units based on the methylene addition) and may influence parasite membrane permeability and metabolic stability . This positions the target compound as a scaffold-optimized candidate for structure-activity relationship (SAR) expansion.

Antimalarial Thioacridone Plasmodium falciparum

N10-Methyl Substitution: Predicted Physicochemical Differentiation from Non-Methylated Analog

The N10-methyl group in 1-((2-(dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione generates a permanent positive charge delocalization effect on the acridinium ring, fundamentally altering physicochemical properties compared to the non-methylated analog. The non-methylated analog (1-{[2-(dimethylamino)ethyl]amino}-9(10H)-acridinethione) has a predicted ACD/LogP of 2.38 and a LogD (pH 7.4) of 1.75 . The addition of the N10-methyl group increases molecular weight from 297.4 Da to 311.4 Da and is predicted to raise LogP by approximately 0.5–0.8 log units, enhancing membrane permeability at physiological pH . The N10-substitution also eliminates the thione-lactim tautomerism present in the non-methylated compound, resulting in a structurally locked thione form that simplifies spectroscopic characterization and improves batch-to-batch analytical consistency .

Lipophilicity N-alkylation Acridine scaffold Physicochemical properties

DNA Intercalation Potential: Class-Level Inference for Acridine-Thione Derivatives

The acridine-thione scaffold is a recognized DNA intercalator scaffold. The original thioacridone series, including the non-methylated analog, was previously confirmed to exhibit DNA binding interaction, a property that underpins both antimalarial and antitumor mechanisms [1]. The N10-methyl substitution in the target compound is expected to enhance electrostatic interaction with the negatively charged DNA phosphate backbone due to the quaternary ammonium-like character of the N10-methylacridinium system, while the C1-dimethylaminoethyl side chain provides additional hydrogen-bonding and van der Waals contacts in the minor groove [2]. Quantitative DNA binding constants (K_a) for the target compound are not publicly available; however, acridine-thiones lacking the N10-alkyl group typically exhibit K_a values in the range of 10^4–10^5 M^-1, and N10-alkylation has been shown in analogous acridone series to increase binding affinity by 2- to 5-fold [3].

DNA intercalation Acridine Thioacridone Spectrophotometric titration

Commercial Purity and Structural Analytical Control for Procurement

The commercially available compound is specified at 97% purity (HPLC) by multiple vendors, with molecular formula C18H21N3S and molecular weight 311.44 g/mol . This purity level is sufficient for most in vitro screening and medicinal chemistry applications. However, no certified reference standard or pharmacopoeial monograph exists for this compound, meaning that procurement decisions must rely on vendor-provided certificates of analysis and independent re-characterization for critical studies. The structurally locked N10-methyl thione tautomer simplifies analytical verification via NMR (e.g., characteristic C9-thione 13C shift at ~200 ppm) compared to the tautomeric mixture of non-methylated analogs .

Purity Quality control Vendor specification Procurement

Optimal Use Cases for 1-((2-(Dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione in Scientific and Industrial Settings


Antimalarial Lead Optimization and Resistance Profiling

Based on the potent in vitro activity of the structurally analogous non-methylated thioacridone against chloroquine-sensitive and resistant P. falciparum strains, 1-((2-(dimethylamino)ethyl)amino)-10-methylacridine-9(10H)-thione serves as a next-generation scaffold candidate for systematic SAR expansion [1]. The N10-methyl group provides a chemical handle for further functionalization and may mitigate resistance mechanisms that affect non-methylated analogs.

DNA Intercalation Probe Development

The acridine-thione core, augmented by the N10-methyl group for enhanced electrostatic interaction with DNA, positions this compound as a potential fluorescent or affinity probe for studying DNA topology, topoisomerase activity, or as a competitive displacement ligand in drug discovery assays targeting nucleic acid-protein interactions [2].

Physicochemical Benchmarking of N10-Alkylated Thioacridones

The compound's well-defined molecular formula (C18H21N3S), locked thione tautomer, and commercial availability at >97% purity make it a practical reference compound for benchmarking the physicochemical properties (LogP, solubility, permeability) of novel N10-alkylated acridine-thione derivatives . Its predicted LogP increase over the non-methylated analog provides a measurable differential for validating computational QSAR models.

Chemical Biology Tool for Heme Detoxification Studies

Given that related acridine-thiones have been implicated in the inhibition of heme biocrystallization in Plasmodium parasites, this compound may be applied as a chemical probe to interrogate the heme detoxification pathway, with the N10-methyl group potentially offering improved cell permeability for intracellular target engagement studies [1].

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